1-Bromo-4-methoxyisoquinoline
Overview
Description
1-Bromo-4-methoxyisoquinoline is an organic compound with the molecular formula C10H8BrNO It is a derivative of isoquinoline, featuring a bromine atom at the first position and a methoxy group at the fourth position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxyisoquinoline can be synthesized through several methods. One common approach involves the bromination of 4-methoxyisoquinoline. This reaction typically uses bromine (Br2) in the presence of a suitable solvent such as nitrobenzene . The reaction conditions often require heating to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are used under mild conditions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used, such as 4-methoxyisoquinoline derivatives.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
1-Bromo-4-methoxyisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and potential therapeutic agents.
Medicine: Research explores its role in drug discovery, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methoxyisoquinoline depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, its methoxy group and isoquinoline core may interact with molecular targets such as enzymes or receptors, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
4-Bromo-1-methoxyisoquinoline: Similar structure but with the bromine and methoxy groups swapped positions.
4-Methoxyisoquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-Bromoisoquinoline: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness: 1-Bromo-4-methoxyisoquinoline is unique due to the presence of both bromine and methoxy groups on the isoquinoline ring. This combination enhances its reactivity and versatility in synthetic applications, making it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
1-bromo-4-methoxyisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-6-12-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFPDPSSGCHYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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